(CYS(ET)2,7)-ALPHA-CALCITONIN GENE-RELATED PEPTIDE (HUMAN) is a modified form of the human alpha-calcitonin gene-related peptide. This peptide is a 37-amino acid neuropeptide that plays a significant role in various physiological processes, particularly in pain modulation and vascular regulation. Its structure includes a crucial disulfide bond between cysteine residues at positions 2 and 7, which is essential for its biological activity. The compound is synthesized from the CALC I gene through alternative splicing, resulting in a pro-hormone that is cleaved to form the active peptide.
Alpha-calcitonin gene-related peptide is primarily expressed in the central and peripheral nervous systems. It is derived from the CALC I gene, which can produce either calcitonin or alpha-calcitonin gene-related peptide through alternative splicing. The peptide exhibits high homology with beta-calcitonin gene-related peptide, differing by only three amino acids.
Alpha-calcitonin gene-related peptide belongs to the calcitonin family of peptides, which includes calcitonin, amylin, and adrenomedullin. These peptides are classified as neuropeptides and act through specific receptors that are part of the G-protein coupled receptor family.
The synthesis of (CYS(ET)2,7)-alpha-calcitonin gene-related peptide involves solid-phase peptide synthesis techniques. This method allows for the precise incorporation of amino acids in a sequential manner. The modification at cysteine residues (CYS(ET)2,7) involves substituting ethyl groups to enhance stability and receptor binding affinity.
The molecular structure of (CYS(ET)2,7)-alpha-calcitonin gene-related peptide consists of four distinct domains:
The presence of specific structural features such as the disulfide bond and C-terminal amide group is critical for maintaining the bioactivity of alpha-calcitonin gene-related peptide.
Alpha-calcitonin gene-related peptide undergoes various biochemical reactions that are essential for its function:
The binding affinity of (CYS(ET)2,7)-alpha-calcitonin gene-related peptide to its receptor can be significantly altered by modifications at key residues, such as cysteine substitutions which affect disulfide bond formation.
Alpha-calcitonin gene-related peptide exerts its effects primarily through activation of its receptor complex composed of calcitonin receptor-like receptor (CLR), receptor activity-modifying protein 1 (RAMP1), and receptor component protein (RCP).
Studies indicate that modifications such as those in (CYS(ET)2,7)-alpha-calcitonin gene-related peptide can enhance or diminish its potency by affecting receptor interactions.
Alpha-calcitonin gene-related peptide has several applications in scientific research and medicine:
(Cys(Et)²,⁷)-α-CGRP is a chemically modified 37-amino acid neuropeptide derived from human α-calcitonin gene-related peptide (α-CGRP). Its primary sequence is identical to native α-CGRP (H-Ala-Cys(Et)-Asp-Thr-Cys(Et)-Thr-Tyr-Arg-Lys-Leu-Ala-Gly-Leu-Leu-Ser-Arg-Ser-Gly-Gly-Val-Val-Lys-Asn-Asn-Phe-Val-Pro-Thr-Asn-Val-Gly-Ser-Lys-Ala-Phe-NH₂) except for ethylthio (‒S‒CH₂‒CH₃) modifications at cysteine residues 2 and 7. This substitution replaces the native disulfide bridge (Cys²–Cys⁷) with non-reducible ethylthioether linkages [2] [10]. The N-terminal disulfide loop (residues 1–7), critical for receptor activation in native CGRP, is thereby disrupted, while the C-terminal amide (residue 37) is preserved for stability and receptor recognition [1] [5].
Feature | Native α-CGRP | (Cys(Et)²,⁷)-α-CGRP |
---|---|---|
Cys²–Cys⁷ Bond | Disulfide bridge (S‒S) | Ethylthioether (‒S‒Et) |
N-Terminal Conformation | Constrained loop | Flexible open chain |
C-Terminus | Amidated | Amidated |
Receptor Activation | Full agonist at CGRP1 | Partial agonist at AMY1a |
Helical Propensity | Residues 8–18 (stable) | Reduced stability |
The synthesis involves selective alkylation of cysteine residues 2 and 7 with iodoethane under reducing conditions, preventing disulfide formation. This yields a linear analog where ethylthioether bonds introduce steric bulk and hydrophobic character absent in native CGRP [2] [10]. The modifications confer proteolytic resistance by shielding cleavage sites (e.g., dipeptidyl peptidase-IV targets) and reduce conformational flexibility in the N-terminal domain. However, they destabilize the α-helix (residues 8–18), decreasing receptor affinity 10-fold compared to native α-CGRP (pKi 8.0 vs. 9.7–10.0) [1] [2]. Biophysical studies confirm enhanced plasma stability (>2-fold increase in half-life) due to evasion of enzymatic degradation, though the open-chain structure increases susceptibility to endopeptidases at residues 19–26 [2] [7].
Human α- and β-CGRP share 94% sequence identity, differing at residues 3 (Asp³ → Asn), 22 (Ser²² → Ala), and 25 (Ser²⁵ → Asn) [4] [7]. Both isoforms exhibit similar receptor affinity at CGRP receptors (CLR/RAMP1 complexes), but (Cys(Et)²,⁷)-α-CGRP shows distinct behavior:
Receptor Complex | Native α-CGRP | (Cys(Et)²,⁷)-α-CGRP | Key Phenotype |
---|---|---|---|
CLR/RAMP1 (CGRP1) | High affinity (pKi 10.0) | No activity | CGRP receptor |
CTR/RAMP1 (AMY1a) | Moderate (pKi 8.2) | Partial agonist (pEC₅₀ 8.0) | Amylin receptor |
CLR/RAMP2 (AM1) | Low affinity (pKi 8.1) | No activity | Adrenomedullin receptor |
Circular dichroism and NMR studies reveal that ethylthioether modifications:
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0